molecular formula C14H19NO3 B3096850 Ethyl 4-(morpholin-4-ylmethyl)benzoate CAS No. 128982-39-8

Ethyl 4-(morpholin-4-ylmethyl)benzoate

Cat. No. B3096850
CAS RN: 128982-39-8
M. Wt: 249.3 g/mol
InChI Key: SFKYRKQVZFJTCV-UHFFFAOYSA-N
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Description

Ethyl 4-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .


Synthesis Analysis

The synthesis of similar benzoate compounds has been described in the literature . The process typically involves alkylation, esterification, and a second alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various techniques . The molecular formula is C14H19NO3, and it has a molecular weight of 249.31 .

Scientific Research Applications

  • Synthesis of Thrombin-Receptor Antagonists and Cancer Research

    • Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative of Ethyl 4-(morpholin-4-ylmethyl)benzoate, was synthesized as a thrombin-receptor antagonist. Various derivatives were created for cancer research, showing promising differentiation and proliferation effects on various cancer cell lines (郭瓊文, 2006).
  • Potential Antimicrobial Agents

    • Research on new quinazolines, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, showed potential as antimicrobial agents with activity against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
  • NO-Releasing Acetylsalicylic Acid Prodrugs

    • This compound was studied as a water-soluble prodrug of acetylsalicylic acid (ASA), commonly known as aspirin. The study evaluated its stability, metabolism, and anti-inflammatory activities (Rolando et al., 2013).
  • Antimicrobial Activity of Pyrimidin-4(3H)-one Derivative

    • A pyrimidin-4(3H)-one derivative with this compound showed activity against various bacteria and fungi, demonstrating its antimicrobial potential (Attia et al., 2014).
  • Vibrational Spectral Analysis and Molecular Docking

    • Density functional theory calculations and vibrational spectral analysis of this compound derivatives provided insights into their bonding features, molecular structure, and potential for antimicrobial activity (Almutairi et al., 2018).

Safety and Hazards

While specific safety data for Ethyl 4-(morpholin-4-ylmethyl)benzoate is not available, similar compounds are typically handled with care to avoid potential hazards . For instance, they are usually kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection are recommended when handling these compounds .

properties

IUPAC Name

ethyl 4-(morpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-5-3-12(4-6-13)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYRKQVZFJTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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